

N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine basic properties

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Compound of Interest

Compound Name: N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine

CAS No.: 1289388-00-6

Cat. No.: B596972

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Technical Monograph: **N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine**

Executive Summary

N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine (CAS: 1289388-00-6) is a high-value heterocyclic intermediate utilized primarily in the discovery of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.^[1] Structurally, it functions as a bifunctional scaffold:

- **The Electrophile (Warhead):** The 2-chloro substituent on the pyrimidine ring is highly activated for Nucleophilic Aromatic Substitution (S_NAr), allowing for rapid diversification with amines, alkoxides, or thiols.
- **The Nucleophile (Linker):** The isopropylaminomethyl group provides a secondary amine handle for further elaboration (e.g., amide coupling, reductive amination) while offering solubility and lipophilic bulk favored in drug-like molecules.

This guide details the critical properties, validated synthesis protocols, and reactivity patterns necessary for the effective utilization of this building block in medicinal chemistry campaigns.

Chemical Identity & Physical Properties

Property	Value	Notes
IUPAC Name	N-[(2-chloropyrimidin-4-yl)methyl]propan-2-amine	-
CAS Number	1289388-00-6	-
Molecular Formula		-
Molecular Weight	185.65 g/mol	-
Appearance	Pale yellow oil to low-melting solid	Tends to darken upon oxidation.[1]
Solubility	Soluble in DCM, MeOH, DMSO, EtOAc	Limited solubility in water at neutral pH.
pKa (Calculated)	Base (Amine): ~9.5 Acid (Pyrimidine N): ~1.0	The secondary amine is the primary protonation site.
LogP (Predicted)	~1.1	Lipophilic enough for cell permeability.[1]
Storage	-20°C, Inert Atmosphere (Ar/N ₂)	Hygroscopic; store away from moisture to prevent hydrolysis. [1]

Validated Synthesis Protocol: Reductive Amination

While direct alkylation of isopropylamine with 2-chloro-4-(chloromethyl)pyrimidine is possible, it often leads to over-alkylation and handling of unstable lachrymators.[1] The Reductive Amination route is preferred for medicinal chemistry applications due to its mild conditions and higher chemoselectivity.

Reaction Scheme

- Precursor: 2-chloropyrimidine-4-carbaldehyde.[1]
- Amine Source: Isopropylamine (Propan-2-amine).[1]
- Reductant: Sodium Triacetoxyborohydride (STAB).[1]

Step-by-Step Methodology

Reagents:

- 2-Chloropyrimidine-4-carbaldehyde (1.0 equiv)[1]
- Isopropylamine (1.2 equiv)[1]
- Sodium Triacetoxyborohydride () (1.5 equiv)[1]
- Acetic Acid (AcOH) (1.0 equiv - optional, accelerates imine formation)[1]
- Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1][2]

Protocol:

- Imine Formation:
 - In a flame-dried round-bottom flask under , dissolve 2-chloropyrimidine-4-carbaldehyde in anhydrous DCE (0.1 M concentration).
 - Add Isopropylamine dropwise.[1]
 - Critical Step: Add AcOH.[1] Stir at Room Temperature (RT) for 1 hour. Monitor by LCMS for the disappearance of the aldehyde and formation of the imine (M+H = 184).
 - Why: Pre-forming the imine prevents direct reduction of the aldehyde to the alcohol side-product.
- Reduction:
 - Cool the mixture to 0°C.
 - Add portion-wise over 15 minutes.

- Why: STAB is milder than

and will not reduce the chloropyrimidine ring or the imine too aggressively, preventing over-reduction.
- Allow the reaction to warm to RT and stir for 4–12 hours.
- Workup:
 - Quench with saturated aqueous

(gas evolution will occur).[1]
 - Extract with Dichloromethane (DCM) (3x).[1]
 - Wash combined organics with brine, dry over

, and concentrate.[1]
- Purification:
 - The crude oil is often pure enough for the next step. If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH gradient).[1]

Reactivity Profile & "Warhead" Mechanics

The utility of this molecule lies in the differential reactivity of its functional groups. The 2-chloro position is activated by the electron-deficient pyrimidine ring, making it an excellent electrophile for

reactions.[1]

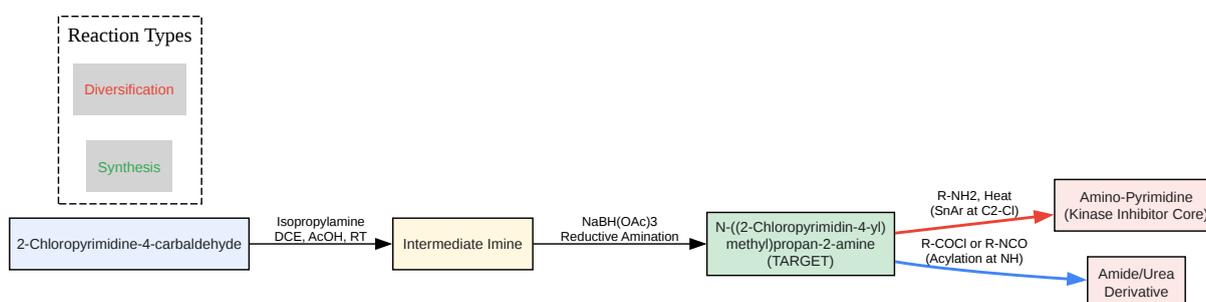
Mechanism: Nucleophilic Aromatic Substitution ()

The 2-position of pyrimidine is flanked by two nitrogen atoms, which pull electron density away from the carbon, making it highly susceptible to nucleophilic attack.

- Reactivity Order: 2-Chloropyrimidine > 2-Chloropyridine > Chlorobenzene.[1]
- Preferred Nucleophiles: Primary/Secondary amines, Alkoxides, Thiols.[1]

- Conditions: Typically requires a base (DIPEA,) and mild heat (60–100°C) in polar aprotic solvents (DMSO, DMF, NMP).

Workflow Diagram (DOT)



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Caption: Synthesis pathway via reductive amination and subsequent divergent reactivity (SnAr vs. Acylation).

Applications in Drug Discovery

This specific intermediate is often used to synthesize Type I and Type II Kinase Inhibitors.[1]

- The "Hinge Binder": The pyrimidine ring (after displacing the Cl with an aniline or heterocycle) often serves as the hinge-binding motif in the ATP pocket of kinases (e.g., PLK4, EGFR).
- Solubility Handle: The isopropylamine tail extends into the solvent-exposed region of the protein, improving the physicochemical properties (solubility, LogD) of the final drug candidate.

Example Usage:

- Step 1: React **N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine** with a substituted aniline (e.g., 3-aminopyrazole) under acidic conditions (

-TsOH, dioxane, 100°C).
- Result: Formation of a 2-amino-4-alkyl-pyrimidine core, a privileged scaffold in oncology drugs.[1]

Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

- Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
- Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][3]
- Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]
- Specific Target Organ Toxicity: Category 3 (May cause respiratory irritation).[1][3]

Handling Protocols:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle only in a fume hood.
- Spill: Absorb with inert material (vermiculite/sand).[1] Do not flush into surface water.[1]
- First Aid:
 - Eye Contact: Rinse cautiously with water for 15 minutes.[1]
 - Skin Contact: Wash with soap and water.[1]
 - Ingestion: Rinse mouth.[1][4][5] Call a POISON CENTER if you feel unwell.[1]

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